1,5-Naphthyridine-2-methanol
Description
1,5-Naphthyridine-2-methanol is a heterocyclic compound derived from the 1,5-naphthyridine scaffold, featuring a hydroxymethyl (-CH₂OH) substituent at position 2. The 1,5-naphthyridine core consists of a bicyclic structure with two nitrogen atoms at positions 1 and 5, contributing to its electron-deficient aromatic system. This structural motif is prevalent in medicinal chemistry and materials science due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,5-naphthyridin-2-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-5,12H,6H2 |
InChI Key |
OADRKOXQOYSNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CO)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key structural differences among 1,5-naphthyridine derivatives arise from substituent type and position:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| 1,5-Naphthyridine-2-methanol | C₉H₈N₂O | 160.17 | 2-hydroxymethyl |
| 7-Chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine | C₁₄H₁₁ClN₄O | 298.72* | 7-Cl, 2-OCH₃, 10-NH₂ |
| Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carboxylate | C₁₂H₁₂N₂O₄ | 248.24 | 8-OH, 5-CH₃, 6-oxo, 2-COOEt |
| 2-Chloro-3-methyl-1,5-naphthyridine | C₉H₇ClN₂ | 178.62 | 2-Cl, 3-CH₃ |
| 1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone | C₁₆H₁₃N₃O | 263.29 | Ethyl ketone linkage |
Key Observations :
- Electron-withdrawing groups (e.g., Cl in ) increase reactivity toward nucleophilic substitution.
- Polar substituents (e.g., -OH, -COOEt) improve solubility but may reduce membrane permeability .
Physicochemical Properties
- This compound: Predicted higher water solubility due to -CH₂OH group compared to chloro or methyl derivatives.
- 2-Chloro-3-methyl-1,5-naphthyridine : Higher lipophilicity (Cl and CH₃ groups) suitable for hydrophobic environments .
- Ethyl ...carboxylate : The ester group enhances stability but may limit bioavailability .
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